

Characterizing Azide-PEG5-Tos Conjugates: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: Azide-PEG5-Tos

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For researchers, scientists, and drug development professionals, the precise characterization of heterobifunctional linkers like **Azide-PEG5-Tos** is paramount for ensuring the quality, efficacy, and safety of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[1][2]} This guide provides a comprehensive comparison of key analytical techniques for the characterization of **Azide-PEG5-Tos**, complete with experimental data, detailed protocols, and workflow visualizations.

Azide-PEG5-Tos is a heterobifunctional polyethylene glycol (PEG) linker featuring an azide group at one terminus and a tosyl group at the other.^{[3][4][5]} The azide group is amenable to "click chemistry" reactions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution.^[3] The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.^{[2][6]} Robust analytical methodologies are crucial to verify the structure, purity, and integrity of this critical reagent.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific information required, such as structural confirmation, purity assessment, or quantification. The following table summarizes and compares the primary methods for characterizing **Azide-PEG5-Tos**.

Technique	Information Provided	Strengths	Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed structural information, confirmation of functional groups, purity assessment, and quantification.	Non-destructive, provides unambiguous structural elucidation.	Lower sensitivity compared to mass spectrometry, requires higher sample concentration, complex spectra for polymeric samples.[7]
Mass Spectrometry (MS)	Molecular weight confirmation, identification of impurities and byproducts.	High sensitivity and selectivity, provides precise molecular weight information.[7]	Can cause fragmentation of the molecule, matrix effects can suppress ionization.[7]
High-Performance Liquid Chromatography (HPLC)	Purity assessment, quantification, separation of impurities.	Robust and reliable for quantification, high separation efficiency. [7][8]	Compounds without a strong chromophore may require specialized detectors. [7]
Fourier-Transform Infrared (FTIR) Spectroscopy	Confirmation of the presence of specific functional groups (azide, tosyl).	Rapid and straightforward for functional group identification.	Provides limited structural information, not suitable for quantification.

Quantitative Data Summary

The following tables present key quantitative data obtained from the characterization of **Azide-PEG5-Tos** and similar conjugates using the aforementioned techniques.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (Tos)	7.78	d	2H
Aromatic (Tos)	7.48	d	2H
CH ₂ -SO ₂	4.1	t	2H
PEG Backbone	3.5	s	~20H
CH ₂ -N ₃	3.39	t	2H
CH ₃ (Tos)	2.41	s	3H

Data sourced from
characterization of a
similar α -azide- ω -tosyl
PEG compound.[9]

Mass Spectrometry Data

Parameter	Value
Chemical Formula	C ₁₇ H ₂₇ N ₃ O ₇ S[3]
Molecular Weight	417.48 g/mol [3]
Monoisotopic Mass	417.1570 Da[3]

FTIR Spectroscopy Data

Functional Group	Characteristic Absorption Band (cm ⁻¹)
Azide (N ₃)	~2103[10][11]
Sulfonate (SO ₃)	~1350 and ~1170
C-O-C (Ether)	~1100

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of **Azide-PEG5-Tos**.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the **Azide-PEG5-Tos** sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire a ¹H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Analysis:

- Integrate the peaks corresponding to the aromatic protons of the tosyl group, the methylene protons adjacent to the azide and tosyl groups, the PEG backbone protons, and the methyl protons of the tosyl group.
- Confirm the expected chemical shifts, multiplicities, and integration ratios as detailed in the quantitative data table.

Mass Spectrometry (MS)

Objective: To verify the molecular weight of **Azide-PEG5-Tos**.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

- Prepare a stock solution of **Azide-PEG5-Tos** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10-100 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

Data Acquisition:

- Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
- Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).
- Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good signal intensity and minimal fragmentation.

Data Analysis:

- Identify the molecular ion peak, which may be observed as $[M+H]^+$, $[M+Na]^+$, or $[M+K]^+$.
- Compare the observed mass-to-charge ratio (m/z) with the theoretical value for **Azide-PEG5-Tos**.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of **Azide-PEG5-Tos**.

Instrumentation: HPLC system equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).^[7]

Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).^[7]
- Mobile Phase A: 0.1% Formic Acid in Water.^[7]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.^[7]

- Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Column Temperature: 30°C.[\[7\]](#)
- Injection Volume: 10 µL.[\[7\]](#)
- Detection: UV at 210 nm (for the azide group) and/or ELSD/CAD for universal detection.[\[7\]](#)

Sample Preparation:

- Dissolve the **Azide-PEG5-Tos** sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[\[7\]](#)
- Filter the sample through a 0.45 µm syringe filter before injection.[\[7\]](#)

Data Analysis:

- Integrate the area of all peaks in the chromatogram.
- Calculate the purity of the main peak as a percentage of the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of azide and tosyl functional groups.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **Azide-PEG5-Tos** sample directly onto the ATR crystal.

Data Acquisition:

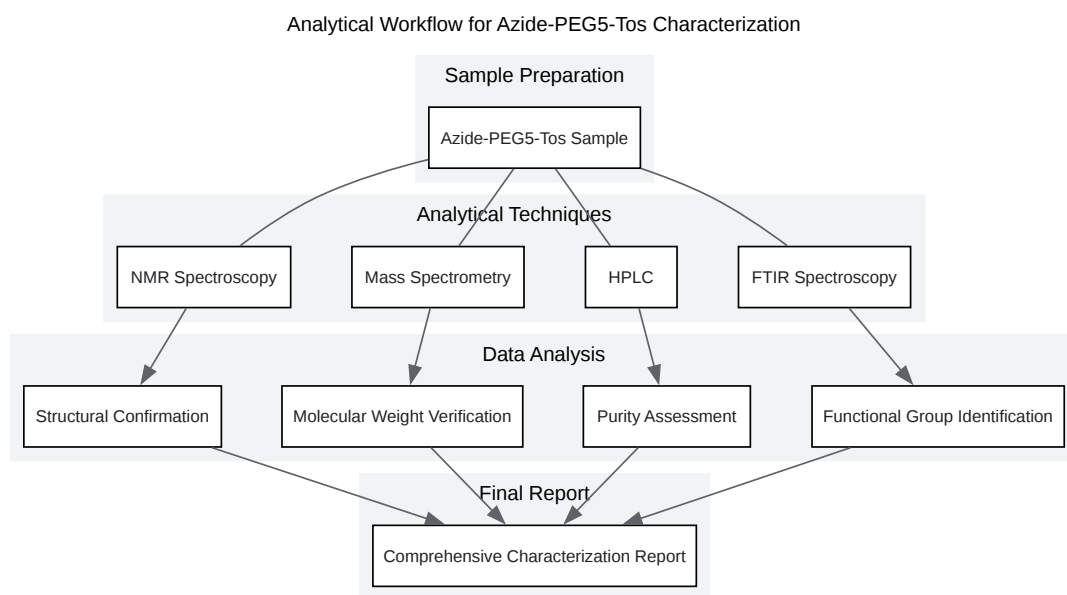
- Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

- Identify the characteristic absorption bands for the azide group (a sharp, strong peak around 2100 cm^{-1}) and the sulfonate group of the tosyl moiety (typically two bands around 1350 cm^{-1} and 1170 cm^{-1}).

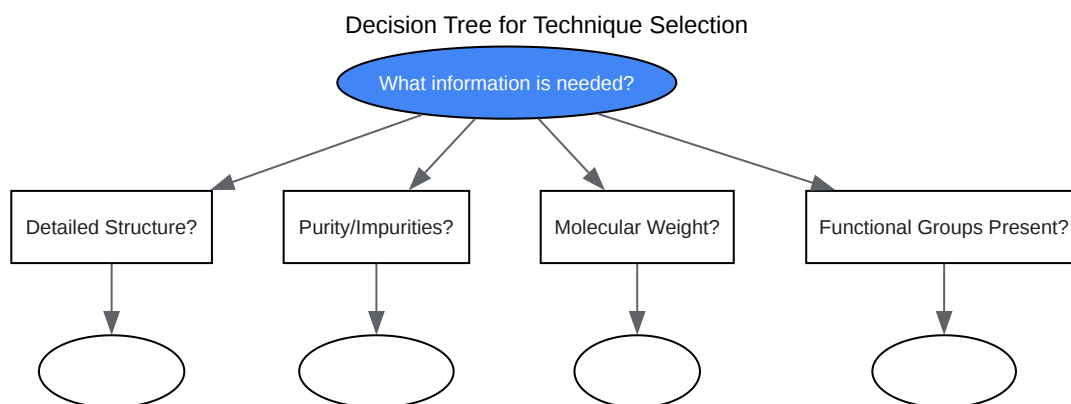
Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of **Azide-PEG5-Tos**.



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Caption: Overall analytical workflow for the comprehensive characterization of **Azide-PEG5-Tos**.



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